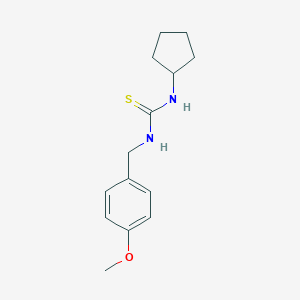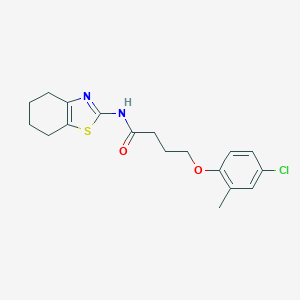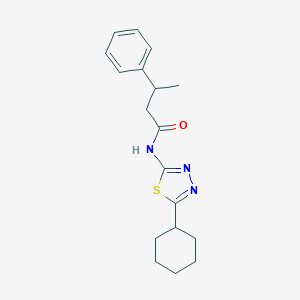
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea, also known as CPMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPMT is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied in vitro and in vivo. In
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been studied for its potential therapeutic properties in various fields, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been reported to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines.
Wirkmechanismus
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways in the body. For example, this compound inhibits the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell proliferation and survival. This compound also inhibits the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound reduces the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound also increases the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, this compound improves insulin sensitivity and glucose uptake in adipocytes.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, this compound has some limitations, such as its poor bioavailability and limited in vivo efficacy. Therefore, researchers need to use appropriate delivery systems and dosages to overcome these limitations.
Zukünftige Richtungen
There are several future directions for N-cyclopentyl-N'-(4-methoxybenzyl)thiourea research, including the development of novel delivery systems to improve its bioavailability and efficacy, the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases, and the investigation of its safety and toxicity in preclinical and clinical studies.
Conclusion:
In summary, this compound is a promising chemical compound that has potential therapeutic properties in various fields of research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and reported. Further research is needed to fully understand its therapeutic potential and to develop effective treatments for various diseases.
Synthesemethoden
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea can be synthesized using different methods, including the reaction of 4-methoxybenzyl isothiocyanate with cyclopentylamine or the reaction of 4-methoxybenzyl chloride with cyclopentylthiourea. The former method yields higher purity and yield of this compound.
Eigenschaften
Molekularformel |
C14H20N2OS |
|---|---|
Molekulargewicht |
264.39 g/mol |
IUPAC-Name |
1-cyclopentyl-3-[(4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C14H20N2OS/c1-17-13-8-6-11(7-9-13)10-15-14(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H2,15,16,18) |
InChI-Schlüssel |
CVXLPSXZPALUPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2CCCC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)